2-(Difluoromethoxy)-5-nitrobenzonitrile
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Overview
Description
2-(Difluoromethoxy)-5-nitrobenzonitrile is an organic compound that features a difluoromethoxy group, a nitro group, and a benzonitrile moiety
Preparation Methods
The synthesis of 2-(Difluoromethoxy)-5-nitrobenzonitrile typically involves multiple steps. One common method starts with the etherification of 4-hydroxy acetanilide with difluoromethylene chloride to produce N-[4-(difluoromethoxy)phenyl]acetamide. This intermediate is then subjected to nitration, followed by hydrolysis, reduction, and cyclization to yield the final product . Industrial production methods often focus on optimizing yield, reducing costs, and minimizing environmental impact.
Chemical Reactions Analysis
2-(Difluoromethoxy)-5-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions often involve the use of hydrazine hydrate as a reductant, with Raney-Ni as a catalyst.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially involving the nitro group. Common reagents used in these reactions include hydrazine hydrate, Raney-Ni, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Difluoromethoxy)-5-nitrobenzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-5-nitrobenzonitrile involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s reactivity and binding affinity, while the nitro group can participate in redox reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-(Difluoromethoxy)-5-nitrobenzonitrile can be compared with other similar compounds, such as:
2-(Difluoromethoxy)aniline: This compound has a similar difluoromethoxy group but lacks the nitro and nitrile groups.
5-(Difluoromethoxy)-2-mercaptobenzimidazole: This compound features a difluoromethoxy group and a benzimidazole moiety, making it useful in different applications.
Difluoromethoxylated Ketones: These compounds are versatile building blocks for synthesizing various nitrogen-containing heterocycles. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C8H4F2N2O3 |
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Molecular Weight |
214.13 g/mol |
IUPAC Name |
2-(difluoromethoxy)-5-nitrobenzonitrile |
InChI |
InChI=1S/C8H4F2N2O3/c9-8(10)15-7-2-1-6(12(13)14)3-5(7)4-11/h1-3,8H |
InChI Key |
YKTNRPJWTAULJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)OC(F)F |
Origin of Product |
United States |
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